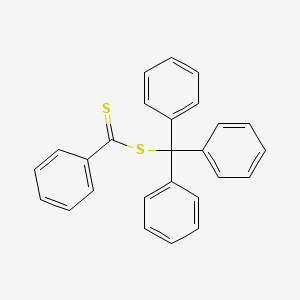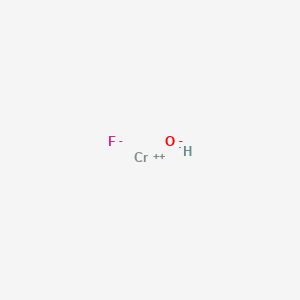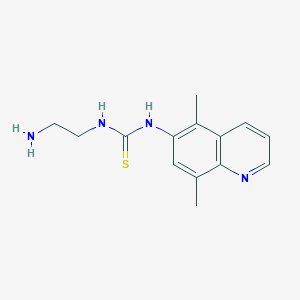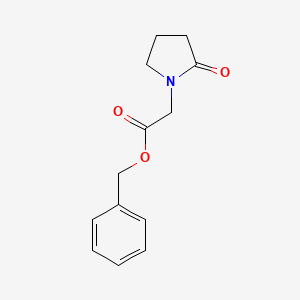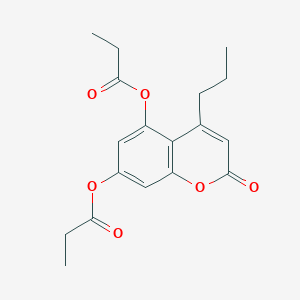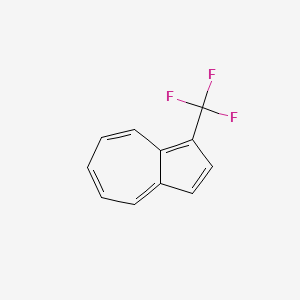
1-(Trifluoromethyl)azulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)azulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties
准备方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)azulene can be synthesized through several methods. One common approach involves the trifluoromethylation of azulene using trifluoromethyl iodide in the presence of a catalyst. The reaction typically occurs in a sealed glass ampoule at elevated temperatures (around 300°C) for a short duration (approximately 15 minutes) . Another method involves the reaction of azulene with trifluoromethanesulfonylpyridinium trifluoromethanesulfonate, followed by reduction using palladium-catalyzed reduction with formic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory methods mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process more suitable for industrial applications.
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using palladium-catalyzed reduction with formic acid.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the trifluoromethyl group influencing the reactivity of the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with formic acid is a typical reducing system.
Substitution: Reagents such as trifluoromethanesulfonylpyridinium trifluoromethanesulfonate are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azulene derivatives, while substitution reactions can produce various substituted azulenes.
科学研究应用
1-(Trifluoromethyl)azulene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(Trifluoromethyl)azulene involves its interaction with specific molecular targets and pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, the compound’s photoredox potential allows it to act as a photosensitizer in light-initiated polymerization processes .
相似化合物的比较
1-(Trifluoromethyl)azulene can be compared with other similar compounds, such as:
Azulene: The parent compound, known for its deep blue color and unique electronic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Chamazulene: Another natural derivative with potential therapeutic applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various scientific fields
属性
CAS 编号 |
143023-50-1 |
|---|---|
分子式 |
C11H7F3 |
分子量 |
196.17 g/mol |
IUPAC 名称 |
1-(trifluoromethyl)azulene |
InChI |
InChI=1S/C11H7F3/c12-11(13,14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H |
InChI 键 |
JHFRTVPGJFJJIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=CC(=C2C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
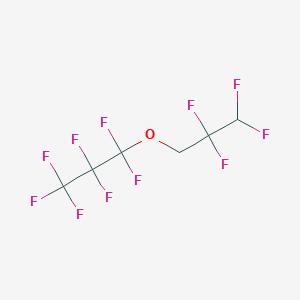
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
